molecular formula C8H10N2O2 B8361690 2-Hydroxymethyl-6-methyl-isonicotinamide

2-Hydroxymethyl-6-methyl-isonicotinamide

Cat. No.: B8361690
M. Wt: 166.18 g/mol
InChI Key: QPMNKVOHGGHIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethyl-6-methyl-isonicotinamide is a pyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position and a methyl (-CH3) group at the 6-position of the pyridine ring, with a carboxamide (-CONH2) substituent at the 4-position.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(hydroxymethyl)-6-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-2-6(8(9)12)3-7(4-11)10-5/h2-3,11H,4H2,1H3,(H2,9,12)

InChI Key

QPMNKVOHGGHIMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Implications

Functional Group Reactivity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the chloro group in 2-Chloro-6-methylnicotinamide or the cyano group in 2-Amino-6-methylnicotinonitrile . This may improve aqueous solubility, critical for bioavailability in drug design.

Steric and Electronic Effects: The iodo substituent in Methyl 6-amino-2-chloro-3-iodoisonicotinate introduces significant steric bulk and polarizability, making it suitable for cross-coupling reactions in synthetic chemistry. In contrast, the smaller methyl group in the target compound minimizes steric hindrance.

Acid-Base Properties :

  • 2-Hydroxy-6-methylisonicotinic acid contains a carboxylic acid (-COOH) group (pKa ~2-3), which ionizes at physiological pH, whereas the target compound’s amide group remains neutral, affecting its membrane permeability.

Applications :

  • Chlorinated analogs (e.g., 2-Chloro-6-methylnicotinamide ) are often intermediates in antiviral or herbicide synthesis due to their electrophilic reactivity.
  • Hydroxy-containing compounds (e.g., 2-Hydroxy-6-methylisonicotinic acid ) may serve as metal chelators or enzyme inhibitors.

Research Findings and Trends

While direct studies on this compound are absent in the evidence, trends from analogs suggest:

  • Synthetic Utility : The hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification, offering versatility in derivatization .

Q & A

Basic: What are the established synthetic routes for 2-Hydroxymethyl-6-methyl-isonicotinamide, and what analytical techniques are recommended for confirming its structure?

Answer:
The synthesis of this compound typically involves functional group transformations of nicotinamide derivatives. Common approaches include:

  • Hydroxymethylation of a pre-existing methyl-substituted pyridine core using formaldehyde under controlled pH conditions.
  • Amidation of carboxylic acid precursors, such as 2-Hydroxy-6-methylisonicotinic acid (CAS 86454-13-9, molecular formula C₇H₇NO₃), via coupling reagents like EDCI or HOBt .

For structural confirmation:

  • X-ray crystallography (using software like ORTEP-3 for visualization) provides unambiguous confirmation of molecular geometry .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent positions, with tautomeric forms distinguishable via chemical shifts .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions in spectroscopic data obtained during characterization?

Answer:
Contradictions in spectroscopic data (e.g., unexpected NMR peaks or inconsistent mass fragments) require systematic validation:

  • Cross-technique correlation : Compare data from complementary methods (e.g., IR for functional groups vs. NMR for proton environments).
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or optimize tautomeric structures, aligning theoretical and experimental results .
  • Isotopic labeling : Introduce deuterium or ¹³C labels to trace ambiguous signals.
  • Crystallographic validation : Resolve ambiguities in tautomerism or stereochemistry via single-crystal X-ray analysis .

Basic: What are the key physicochemical properties of this compound that influence its reactivity and stability?

Answer:
Critical properties include:

  • Solubility : Limited aqueous solubility (due to aromatic and hydroxymethyl groups) necessitates polar aprotic solvents (e.g., DMSO) for reactions .
  • pKa : The hydroxymethyl group (pKa ~12–14) impacts protonation states under acidic/basic conditions, affecting reaction pathways.
  • Thermal stability : Decomposition observed above 200°C (TGA data), requiring low-temperature storage and inert atmospheres for long-term stability .

Advanced: What strategies optimize the yield and purity of this compound during multi-step synthesis?

Answer:
Optimization strategies include:

  • Stepwise intermediate purification : Use column chromatography or recrystallization after each synthetic step to eliminate byproducts .
  • Catalytic efficiency : Employ palladium or enzyme catalysts for selective hydroxymethylation, reducing side reactions.
  • In situ monitoring : Track reaction progress via TLC or HPLC to identify kinetic bottlenecks.
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratios) to identify optimal conditions .

Basic: Which spectroscopic methods reliably distinguish between tautomeric forms of this compound?

Answer:
Tautomeric equilibria (e.g., hydroxypyridine vs. pyridone forms) are identifiable via:

  • ¹H NMR : Distinct chemical shifts for hydroxyl protons (δ 10–12 ppm for enol vs. δ 5–6 ppm for keto forms) .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) vs. O–H (3200–3600 cm⁻¹) .
  • X-ray crystallography : Resolves tautomeric forms definitively by locating hydrogen atoms .

Advanced: How should researchers design in vitro bioactivity studies to account for metabolic interference?

Answer:
To mitigate metabolic interference:

  • Metabolite profiling : Pre-screen liver microsomes or S9 fractions to identify potential metabolites using LC-MS .
  • Cellular uptake assays : Quantify intracellular concentrations via fluorophore tagging or radiolabeling.
  • Enzyme inhibition controls : Include pan-inhibitors (e.g., CYP450 inhibitors) to isolate target pathways.
  • Dose-response curves : Use Hill equation modeling to differentiate specific activity from non-specific effects .

Advanced: What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

Answer:

  • Molecular docking : Predict binding affinities with target enzymes using AutoDock Vina or Schrödinger Suite.
  • DFT calculations : Gaussian or ORCA software models transition states and reaction pathways (e.g., hydroxymethyl group participation) .
  • Machine learning : Train models on existing nicotinamide reactivity datasets to forecast regioselectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.